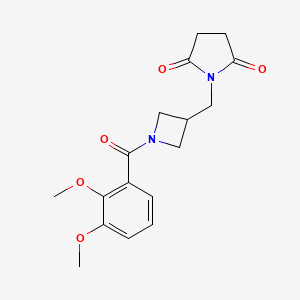
1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several functional groups and rings . It has a pyrrolidine-2,5-dione ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an azetidin-3-yl group, which is a four-membered cyclic amine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine-2,5-dione and azetidin-3-yl rings, as well as the 2,3-dimethoxybenzoyl group . The stereochemistry of the molecule would be influenced by the spatial orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The pyrrolidine-2,5-dione ring and the azetidin-3-yl group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present .Wirkmechanismus
1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes and preventing the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation, enhance neuroprotection, and improve cardiovascular function. These effects make this compound a promising candidate for the development of new drugs to treat a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is its high potency and selectivity towards acetylcholinesterase and butyrylcholinesterase. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione, including the development of new synthetic methods to improve the yield and purity of the compound, the investigation of its potential as a therapeutic agent for neurological and cardiovascular diseases, and the exploration of its effects on other biological systems and processes.
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its unique molecular structure and properties make it a valuable tool for studying the role of enzymes in various biological processes, and its biochemical and physiological effects make it a promising candidate for the development of new drugs to treat a variety of diseases. Further research is needed to fully understand the potential of this compound and to explore its many possible applications.
Synthesemethoden
1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can be synthesized using a multi-step process that involves the reaction of 2,3-dimethoxybenzoyl chloride with azetidine-3-methanol, followed by the reaction of the resulting intermediate with pyrrolidine-2,5-dione. The synthesis of this compound has been extensively studied, and various methods have been developed to optimize the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-((1-(2,3-Dimethoxybenzoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione has been widely used in scientific research due to its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain and are targeted by drugs used to treat Alzheimer's disease and other neurological disorders.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-13-5-3-4-12(16(13)24-2)17(22)18-8-11(9-18)10-19-14(20)6-7-15(19)21/h3-5,11H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTAFBJLMCGIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2786562.png)
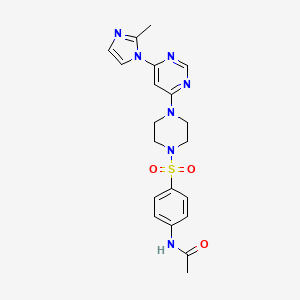
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2786566.png)
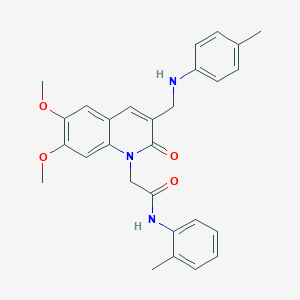
![4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2786570.png)
![5-methyl-3-phenyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2786572.png)

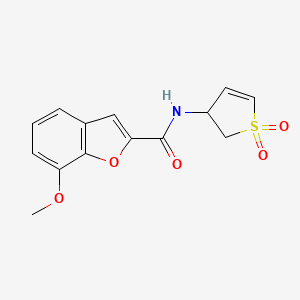
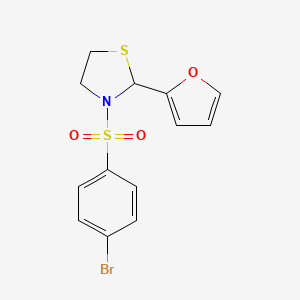
![2-[4-(2-Chloroacetyl)morpholin-3-yl]cyclohexan-1-one](/img/structure/B2786580.png)
![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2786581.png)
![methyl 5-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2786582.png)
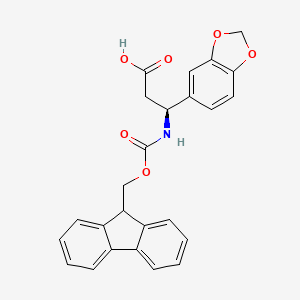
![5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2786585.png)